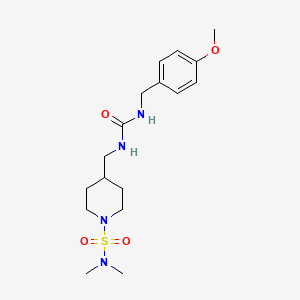

4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

Properties

IUPAC Name |

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O4S/c1-20(2)26(23,24)21-10-8-15(9-11-21)13-19-17(22)18-12-14-4-6-16(25-3)7-5-14/h4-7,15H,8-13H2,1-3H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSAHQQVRZVIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that has attracted attention for its potential applications in medicinal chemistry, particularly in the development of antiviral agents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a sulfonamide and ureido group, which contributes to its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability and membrane penetration.

Molecular Formula : C17H28N4O4S

Molecular Weight : 372.49 g/mol

The biological activity of this compound is hypothesized to involve interaction with viral proteins or enzymes critical for viral replication. Sulfonamides are known for their antibacterial properties, while piperidine derivatives often exhibit analgesic and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : The piperidine can be synthesized through hydrogenation of pyridine.

- Introduction of Urea Group : This is achieved by reacting piperidine with isocyanates derived from 4-methoxybenzylamine.

- Sulfonamide Formation : The final step involves sulfonation to introduce the sulfonamide group, which is crucial for the compound's biological activity.

Antiviral Properties

Research indicates that compounds similar to this compound may exhibit significant antiviral activity. Preliminary studies suggest that it could be effective against various viral pathogens, including coronaviruses .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50) are critical parameters in assessing the therapeutic index of antiviral agents. For instance, compounds with similar structures have shown promising selectivity indices, indicating lower toxicity compared to their antiviral efficacy .

Case Studies

Several studies have investigated the biological effects of related compounds:

- A study evaluating a series of piperidine derivatives found that modifications in the methoxy group significantly altered their antiviral potency and cytotoxicity profiles.

- Another research highlighted that certain structural modifications could enhance selectivity against specific viral targets while minimizing cytotoxic effects .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 372.49 g/mol |

| CC50 (Cytotoxicity) | Not specified |

| IC50 (Antiviral Activity) | Not specified |

| Selectivity Index | Higher than standard antivirals |

Comparison with Similar Compounds

Core Modifications: Sulfonamide vs. Carboxamide

Comparison Compound 1 :

4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS: 1235273-91-2)

- Molecular Formula : C₂₃H₂₉FN₄O₄ (MW: 444.5 g/mol).

- Key Differences :

- Replaces the sulfonamide group with a carboxamide linked to a 4-fluorophenyl group.

- Features a 3,4-dimethoxybenzyl ureido substituent instead of 4-methoxybenzyl.

- Implications: The carboxamide group may reduce acidity compared to sulfonamide, altering hydrogen-bonding capacity and target interactions.

Comparison Compound 2 :

4-((3-(4-Chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS: 1235297-76-3)

- Molecular Formula : C₂₁H₂₄ClFN₄O₂ (MW: 418.9 g/mol).

- Key Differences :

- Substitutes 4-methoxybenzyl with a 4-chlorobenzyl group.

- Retains the carboxamide-4-fluorophenyl terminal group.

- Implications :

- Chlorine’s electron-withdrawing effect may decrease electron density at the benzyl ring, influencing π-π stacking or hydrophobic interactions.

Substituent Variations on the Ureido Group

Comparison Compound 3 :

Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10d)

- Molecular Formula : C₂₆H₂₇F₃N₆O₃S (MW: 548.2 g/mol).

- Key Differences :

- Incorporates a thiazole ring and piperazine core instead of piperidine.

- Uses a trifluoromethylphenyl ureido group.

- Implications :

- Thiazole and trifluoromethyl groups enhance metabolic resistance and target selectivity, likely for antitumor or antimicrobial applications.

Comparison Compound 4: SC81458 (4-(3-(3-((4-Butylpiperazin-1-yl)(imino)methyl)phenyl)ureido)-N-(4-sulfamoylbenzyl)benzenesulfonamide)

- Molecular Formula: Not fully disclosed, but includes a butylpiperazine group.

- Key Differences :

- Larger, more complex structure with dual sulfonamide groups and a butylpiperazine side chain.

- Implications :

- Increased molecular weight and hydrophobicity may affect pharmacokinetics (e.g., longer half-life but reduced solubility).

Piperidine vs. Piperazine Derivatives

Comparison Compound 5: 4-[3-(4-Methylpiperidin-1-yl)propanamido]benzenesulfonamide monohydrate

- Molecular Formula : C₁₅H₂₃N₃O₃S·H₂O.

- Key Differences :

- Simpler sulfonamide structure with a 4-methylpiperidine group and a propanamido linker.

Research Findings and Implications

Pharmacokinetic Considerations

Structure-Activity Relationships (SAR)

- Ureido Substituents : The 4-methoxybenzyl group in the target compound may optimize interactions with aromatic residues in enzyme active sites (e.g., carbonic anhydrase or kinase targets). Chloro or trifluoromethyl groups (as in 1235297-76-3 and 10d) could enhance binding to hydrophobic pockets .

- Terminal Functional Groups : Sulfonamides (target compound) are more acidic (pKa ~10) than carboxamides (pKa ~15), favoring ionization at physiological pH and interactions with basic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.